2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds, specifically characterized by the presence of a pyrazole ring and an oxolane ring. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, where it serves as a versatile building block for more complex molecules.
The compound can be sourced from various chemical suppliers and is often utilized in research settings. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in organic chemistry and drug discovery.
This compound is classified as an oxolane carboxylic acid due to the presence of the carboxylic acid functional group attached to the oxolane ring. It also falls under the category of pyrazole derivatives, which are known for their diverse biological activities.
The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid typically involves several key steps:
The reaction conditions are typically optimized for yield and purity, employing catalysts where necessary. Techniques such as chromatography may be used for purification after synthesis.
The molecular formula of 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid is with a molecular weight of approximately 260.72 g/mol. The compound features:
The IUPAC name is 2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid, and its structural representation can be derived from its SMILES notation: CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.
The compound can participate in several types of chemical reactions:
The mechanism of action for 2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The pyrazole moiety may interact with enzymes or receptors, modulating their activity, while the oxolane structure enhances stability and solubility, facilitating biological interactions.
The compound exhibits characteristics typical of heterocyclic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C11H17N2O3 |
| Molecular Weight | 260.72 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid finds applications in various scientific fields:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it an important subject of study within organic chemistry and medicinal development.
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1